molecular formula C20H17NO2 B5794502 N-(2-furylmethyl)-2,3-diphenylacrylamide

N-(2-furylmethyl)-2,3-diphenylacrylamide

Cat. No. B5794502
M. Wt: 303.4 g/mol
InChI Key: NQUWMPRBCHXJLW-XMHGGMMESA-N
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Description

N-(2-furylmethyl)-2,3-diphenylacrylamide, also known as FMA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. FMA is a derivative of diphenylacrylamide and contains a furan ring in its structure. The compound has been synthesized using various methods and has shown promising results in preclinical studies.

Mechanism of Action

The mechanism of action of N-(2-furylmethyl)-2,3-diphenylacrylamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in disease progression. N-(2-furylmethyl)-2,3-diphenylacrylamide has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. N-(2-furylmethyl)-2,3-diphenylacrylamide has also been shown to inhibit the aggregation of alpha-synuclein, which is involved in the pathogenesis of Parkinson's disease.
Biochemical and Physiological Effects
N-(2-furylmethyl)-2,3-diphenylacrylamide has been shown to have various biochemical and physiological effects, including the inhibition of enzyme activity, the induction of apoptosis, and the inhibition of protein aggregation. N-(2-furylmethyl)-2,3-diphenylacrylamide has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. N-(2-furylmethyl)-2,3-diphenylacrylamide has also been shown to induce apoptosis in cancer cells and inhibit the aggregation of alpha-synuclein.

Advantages and Limitations for Lab Experiments

N-(2-furylmethyl)-2,3-diphenylacrylamide has several advantages for lab experiments, including its low toxicity and high solubility in various solvents. However, N-(2-furylmethyl)-2,3-diphenylacrylamide has some limitations, including its limited stability in aqueous solutions and its potential to undergo hydrolysis.

Future Directions

There are several future directions for N-(2-furylmethyl)-2,3-diphenylacrylamide research, including the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for other diseases, and the elucidation of its mechanism of action. N-(2-furylmethyl)-2,3-diphenylacrylamide research may also focus on the development of N-(2-furylmethyl)-2,3-diphenylacrylamide derivatives with improved pharmacological properties. Additionally, further preclinical studies are needed to evaluate the safety and efficacy of N-(2-furylmethyl)-2,3-diphenylacrylamide as a potential therapeutic agent.
Conclusion
In conclusion, N-(2-furylmethyl)-2,3-diphenylacrylamide is a chemical compound that has shown promising results in preclinical studies as a potential therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. N-(2-furylmethyl)-2,3-diphenylacrylamide can be synthesized using various methods and has several advantages for lab experiments. Further research is needed to evaluate the safety and efficacy of N-(2-furylmethyl)-2,3-diphenylacrylamide as a potential therapeutic agent and to elucidate its mechanism of action.

Synthesis Methods

N-(2-furylmethyl)-2,3-diphenylacrylamide can be synthesized using various methods, including the Claisen-Schmidt condensation reaction, the Knoevenagel reaction, and the Wittig reaction. The Claisen-Schmidt condensation reaction involves the condensation of 2-furyl methyl ketone with benzaldehyde in the presence of a base catalyst to form N-(2-furylmethyl)-2,3-diphenylacrylamide. The Knoevenagel reaction involves the reaction of 2-furyl methyl ketone with benzaldehyde in the presence of a base catalyst and a dehydrating agent to form N-(2-furylmethyl)-2,3-diphenylacrylamide. The Wittig reaction involves the reaction of 2-furyl methyl ketone with a phosphonium salt in the presence of a base catalyst to form N-(2-furylmethyl)-2,3-diphenylacrylamide.

Scientific Research Applications

N-(2-furylmethyl)-2,3-diphenylacrylamide has shown promising results in preclinical studies as a potential therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. N-(2-furylmethyl)-2,3-diphenylacrylamide has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential anticancer agent. N-(2-furylmethyl)-2,3-diphenylacrylamide has also been shown to inhibit acetylcholinesterase activity, making it a potential therapeutic agent for Alzheimer's disease. N-(2-furylmethyl)-2,3-diphenylacrylamide has been shown to inhibit the aggregation of alpha-synuclein, making it a potential therapeutic agent for Parkinson's disease.

properties

IUPAC Name

(E)-N-(furan-2-ylmethyl)-2,3-diphenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO2/c22-20(21-15-18-12-7-13-23-18)19(17-10-5-2-6-11-17)14-16-8-3-1-4-9-16/h1-14H,15H2,(H,21,22)/b19-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQUWMPRBCHXJLW-XMHGGMMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C(\C2=CC=CC=C2)/C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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